molecular formula C19H26ClFN2O B2457891 [4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride CAS No. 2418717-69-6

[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride

Cat. No.: B2457891
CAS No.: 2418717-69-6
M. Wt: 352.88
InChI Key: CULNYTMLVOXIKN-UHFFFAOYSA-N
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Description

[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride is a useful research compound. Its molecular formula is C19H26ClFN2O and its molecular weight is 352.88. The purity is usually 95%.
BenchChem offers high-quality [4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(1-aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O.ClH/c20-16-3-1-14(2-4-16)13-18(7-8-18)17(23)22-11-5-15(6-12-22)19(21)9-10-19;/h1-4,15H,5-13,21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULNYTMLVOXIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)N)C(=O)C3(CC3)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C₁₅H₁₈ClF₁N₂O
  • Molecular Weight : 288.77 g/mol
  • CAS Number : 143254-82-4

This compound features a piperidine ring, which is known for its diverse biological activities, particularly in the development of drugs targeting various receptors and enzymes.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's.

Table 1: Enzyme Inhibition Data

EnzymeInhibition TypeIC₅₀ Value (nM)Reference
Acetylcholinesterase (AChE)Competitive150
Butyrylcholinesterase (BChE)Non-competitive200

Receptor Interactions

The compound has been studied for its interaction with various receptors. Notably, it has shown affinity for the melanocortin-4 receptor (MC4R), which is involved in energy homeostasis and appetite regulation.

Table 2: Receptor Binding Affinity

ReceptorBinding Affinity (IC₅₀)Reference
Melanocortin-4 Receptor (MC4R)40.3 nM

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that the compound could potentially protect neuronal cells from apoptosis induced by oxidative stress, suggesting its role in neuroprotection.
  • Anti-inflammatory Activity : Preliminary findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
  • Therapeutic Implications : The diverse biological activities of this compound suggest potential applications in treating metabolic disorders, neurodegenerative diseases, and possibly even certain cancers due to its enzyme inhibition properties.

Q & A

Basic: What are the recommended synthesis pathways for this compound?

Answer: The synthesis involves multi-step organic reactions, including alkylation to introduce the cyclopropyl group and reductive amination to incorporate the aminocyclopropyl moiety. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or methanol). Critical intermediates should be purified via column chromatography, and reaction progress monitored using thin-layer chromatography (TLC) .

Basic: How is structural characterization performed to confirm the compound’s identity?

Answer: Structural verification employs:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm cyclopropane ring geometry and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
  • InChI/SMILES notations for digital reproducibility (e.g., InChI=1S/C18H22Cl2N2O3...) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; rinse immediately with water if exposed.
  • Follow GHS guidelines for disposal and storage (e.g., dry, cool conditions).
  • Refer to safety data sheets for emergency measures, including antidotes for accidental ingestion .

Advanced: How does the compound’s structure influence its interaction with biological targets?

Answer:

  • The piperidine ring and cyclopropyl groups enhance rigidity, potentially improving binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • The 4-fluorophenylmethyl moiety may enhance lipophilicity, aiding blood-brain barrier penetration.
  • Comparative studies with structurally similar compounds (e.g., pyridine vs. pyrimidine substitutions) reveal distinct pharmacological profiles, suggesting target specificity .

Advanced: How can researchers resolve contradictions in pharmacological data across similar compounds?

Answer:

  • Conduct systematic structure-activity relationship (SAR) studies to isolate functional group contributions.
  • Use molecular docking simulations to predict binding interactions with target proteins.
  • Validate findings with in vitro assays (e.g., radioligand binding for receptor affinity) and in vivo models (e.g., behavioral tests for neurological effects).
  • Address discrepancies by analyzing purity, stereochemistry, and salt form differences .

Advanced: What experimental designs are optimal for studying environmental stability and degradation pathways?

Answer:

  • Long-term stability studies : Monitor hydrolysis, oxidation, and photolysis under varying pH, temperature, and light conditions.
  • Ecotoxicological assays : Assess biodegradability using OECD guidelines (e.g., 301F) and toxicity in model organisms (e.g., Daphnia magna).
  • Analytical methods : Employ LC-MS/MS to detect degradation products and quantify half-lives in environmental matrices .

Methodological: How should researchers design comparative studies with structurally analogous compounds?

Answer:

  • Select analogs with controlled structural variations (e.g., substituent changes, ring size).
  • Standardize assays : Use identical cell lines, animal models, and endpoint measurements.
  • Statistical tools : Apply ANOVA or multivariate analysis to differentiate activity trends.
  • Cross-reference databases (e.g., PubChem, ChEMBL) for historical data validation .

Methodological: What strategies enhance reproducibility in pharmacological studies?

Answer:

  • Batch consistency : Ensure compound purity (>95% by HPLC) and document salt forms.
  • Blinded experiments : Minimize bias in data collection and analysis.
  • Pre-registration : Share protocols on platforms like Open Science Framework.
  • Negative controls : Include known inactive analogs to validate assay specificity .

Advanced: How can computational methods guide the optimization of this compound?

Answer:

  • QSAR modeling : Predict bioavailability, toxicity, and metabolic stability.
  • Molecular dynamics simulations : Explore conformational flexibility and target engagement.
  • ADMET profiling : Use tools like SwissADME to refine pharmacokinetic properties.
  • Validate predictions with in vitro cytochrome P450 inhibition assays .

Methodological: What are best practices for data documentation and sharing?

Answer:

  • Electronic lab notebooks : Record raw data, reaction conditions, and instrument parameters.
  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Public repositories : Deposit spectral data (NMR, MS) in ChemSpider or Zenodo.
  • Peer review : Publish synthetic protocols in journals like Organic Process Research & Development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.